5-(difluoromethoxy)-2-fluorobenzaldehyde
Description
Properties
CAS No. |
1214364-36-9 |
|---|---|
Molecular Formula |
C8H5F3O2 |
Molecular Weight |
190.1 |
Purity |
95 |
Origin of Product |
United States |
Sophisticated Synthetic Methodologies for 5 Difluoromethoxy 2 Fluorobenzaldehyde
Established and Novel Synthetic Pathways to the Core Structure
The construction of the 5-(difluoromethoxy)-2-fluorobenzaldehyde scaffold relies on precise, multi-step procedures and the regioselective introduction of its key functional groups.
Multi-Step Approaches from Precursors
The synthesis of this compound typically involves a sequence of reactions starting from more readily available precursors. A common strategy involves the initial synthesis of a benzaldehyde (B42025) derivative with a bromine at the 5-position, which can later be subjected to difluoromethoxylation. For instance, 2-fluorobenzaldehyde (B47322) can be brominated to yield 5-bromo-2-fluorobenzaldehyde. google.comchemicalbook.com This intermediate is then converted to the final product.
Another approach starts with the synthesis of 4-difluoromethoxy-o-phenylenediamine, which can undergo a series of reactions, including condensation and cyclization, to form related benzimidazole (B57391) structures. google.com While not directly yielding the benzaldehyde, this highlights the synthesis of the core difluoromethoxy-substituted aromatic ring. Similarly, p-hydroxy acetanilide (B955) can be a starting point for creating N-[4-(difluoromethoxy)phenyl]acetamide, which can then be further functionalized. primescholars.com
A general pathway for creating fluorinated benzaldehydes is through the formylation of a fluorinated benzene (B151609) derivative. google.com For example, a difluoromethoxy-substituted benzene could potentially be formylated to introduce the aldehyde group.
Regioselective Introduction of Fluoro and Difluoromethoxy Functionalities
The precise placement of the fluorine and difluoromethoxy groups on the benzene ring is crucial.
Fluorine Introduction: The introduction of a fluorine atom onto an aromatic ring can be achieved through several methods. Direct fluorination with elemental fluorine can be challenging to control, often leading to multiple products. thieme-connect.de A more common and controlled method is the Balz-Schiemann reaction, which involves the diazotization of an amino group followed by fluorodediazoniation. thieme-connect.dedovepress.com Another technique is halogen-exchange (HALEX) chemistry, where a chloro or bromo substituent is replaced by fluorine using a fluoride (B91410) salt, although this is generally limited to positions activated by electron-withdrawing groups. google.comgoogle.com For instance, 4-chlorobenzaldehyde (B46862) can be converted to 4-fluorobenzaldehyde (B137897) via a halogen-exchange reaction. wikipedia.org
Difluoromethoxy Introduction: The difluoromethoxy group is often installed by reacting a phenol (B47542) with a source of difluorocarbene. orgsyn.org Sodium chlorodifluoroacetate is a common reagent that, upon heating, generates difluorocarbene. orgsyn.org This electrophilic species is then trapped by a phenolate (B1203915) to form the aryl difluoromethyl ether. orgsyn.org This method is advantageous as it avoids the use of toxic and environmentally harmful reagents like chlorodifluoromethane. orgsyn.org
Mechanistic Studies of Key Transformation Steps
Understanding the mechanisms of these reactions is key to optimizing conditions and improving yields.
Aromatic Fluorination: The mechanism of electrophilic aromatic fluorination is a subject of ongoing discussion, with evidence supporting both SNAr and single-electron transfer (SET) pathways. researchgate.netwikipedia.org Kinetic isotope effect studies in the fluorination of aromatic compounds with N-F reagents suggest a polar SEAr mechanism where the initial attack of the electrophilic fluorine source on the aromatic ring is the rate-determining step. researchgate.net
Difluoromethoxylation: The difluoromethoxylation of phenols is believed to proceed through the generation of difluorocarbene via the thermal decarboxylation of sodium chlorodifluoroacetate. orgsyn.org This highly reactive electrophilic intermediate is then trapped by the nucleophilic phenolate. orgsyn.org
Modern Catalytic and Green Chemistry Approaches
Recent advances in synthetic chemistry have focused on developing more efficient, selective, and environmentally friendly methods for the synthesis of fluorinated compounds.
Transition-Metal-Catalyzed Fluorination and Difluoromethoxylation
Transition metal catalysis has become a powerful tool for the formation of carbon-fluorine bonds. numberanalytics.comnih.gov
Fluorination: Palladium and copper catalysts are commonly used to facilitate the fluorination of aryl halides or triflates. numberanalytics.com These methods offer an alternative to traditional fluorination techniques and can often be performed under milder conditions. However, a challenge in palladium-catalyzed fluorination can be the formation of regioisomeric byproducts, which can arise from a competing benzyne (B1209423) pathway. acs.org
Difluoromethoxylation: Transition metal-catalyzed approaches have also been developed for difluoromethoxylation. Copper-catalyzed difluoromethylation of aryl iodides and diazonium salts has been reported. rsc.org Nickel-catalyzed methods using aryl zinc reagents have also been developed. rsc.org These cross-coupling reactions provide a direct way to introduce the difluoromethyl group. rsc.org
Visible Light Photoredox Catalysis in Fluorinated Compound Synthesis
Visible-light photoredox catalysis has emerged as a mild and powerful strategy for the synthesis of fluorinated organic compounds. mdpi.comvapourtec.comresearchgate.net This technique utilizes a photocatalyst that, upon absorption of visible light, can initiate single-electron transfer processes, leading to the formation of radical intermediates under gentle conditions. mdpi.comnih.gov
This approach has been successfully applied to the introduction of various fluorine-containing groups, including CF3, into aromatic systems. mdpi.comresearchgate.net The generation of a difluoromethoxy radical (•OCF2H) under photoredox conditions allows for the direct C-H difluoromethoxylation of arenes and heteroarenes. nih.govnih.govrsc.org This method is particularly attractive for late-stage functionalization due to its high functional group tolerance, allowing for the modification of complex molecules. nih.govnih.gov The reaction typically involves the excitation of a photocatalyst, which then engages in a single-electron transfer with a redox-active difluoromethoxylating reagent to generate the OCF2H radical. nih.gov This radical can then add to the aromatic ring to afford the desired product. rsc.org
Interactive Data Tables
Table 1: Synthesis of Brominated Fluorobenzaldehydes
| Starting Material | Reagents and Conditions | Product | Yield | Reference |
| 2-Fluorobenzaldehyde | Bromine, Lewis acid (e.g., AlCl3), Dichloroethane | 5-Bromo-2-fluorobenzaldehyde | High | google.com |
| 2-Fluorobenzaldehyde | Bromine, Methyl tert-butyl ether | 5-Bromo-2-fluorobenzaldehyde | 88% | chemicalbook.com |
| 1-Bromo-4-fluorobenzene | n-BuLi, THF, -78°C; then Methyl formate | 5-Bromo-2-fluorobenzaldehyde | 54% |
Table 2: Modern Catalytic Approaches
| Reaction Type | Catalyst System | Substrate | Reagent | Product | Reference |
| Photoredox Phosphonylation | Eosin Y, Blue LEDs | Bromo-substituted 1,10-phenanthrolines | P(OEt)3, DIPEA | Phosphonate-substituted 1,10-phenanthrolines | nih.gov |
| Photoredox C-H Difluoromethoxylation | Ru(bpy)3Cl2 | Arenes/Heteroarenes | Redox-active difluoromethoxylating reagent | Difluoromethoxylated arenes/heteroarenes | nih.govrsc.org |
| Pd-catalyzed Fluorination | Pd catalyst | Aryl triflates | Fluoride source | Aryl fluorides | acs.org |
| Ni-catalyzed Difluoromethylation | Ni(acac)2·H2O | Aryl zinc reagents | 5-((difluoromethyl)sulfonyl)-1-phenyl-1H-tetrazole | Difluoromethylated arenes | rsc.org |
Principles of Green Chemistry in Process Development and Optimization
The integration of green chemistry principles into the synthesis of this compound is crucial for minimizing environmental impact and enhancing process safety and efficiency. A common synthetic route to this aldehyde involves the ortho-formylation of 1-(difluoromethoxy)-4-fluorobenzene. The application of green chemistry principles to this process can be systematically evaluated.
Prevention of Waste: Traditional formylation methods can generate significant waste. Greener approaches focus on maximizing the conversion of reactants to the desired product, thereby minimizing the formation of by-products. The use of highly selective catalysts can play a pivotal role in achieving this goal.
Atom Economy: The atom economy of a reaction is a measure of how many atoms from the reactants are incorporated into the final product. For the synthesis of this compound, a high atom economy is desirable. For instance, employing a catalytic approach for formylation would be superior to a stoichiometric one that generates large amounts of waste.
Less Hazardous Chemical Syntheses: The selection of reagents and synthetic pathways with minimal toxicity is a cornerstone of green chemistry. In the context of synthesizing this compound, this would involve avoiding highly toxic formylating agents or solvents.
Designing Safer Chemicals: While the target molecule has specific applications, the design of the synthetic process should aim to minimize the generation of hazardous intermediates and by-products.
Safer Solvents and Auxiliaries: The choice of solvent is critical in green process development. Traditional solvents like chlorinated hydrocarbons are often replaced with greener alternatives such as water, supercritical fluids, or biodegradable solvents. For the formylation of 1-(difluoromethoxy)-4-fluorobenzene, the feasibility of using greener solvents should be a primary consideration.
Design for Energy Efficiency: Synthetic methods that can be conducted at ambient temperature and pressure are preferred to reduce energy consumption. The development of highly active catalysts can enable reactions to proceed under milder conditions.
Use of Renewable Feedstocks: While the synthesis of highly specialized fluorinated compounds often relies on petroleum-based starting materials, the principles of green chemistry encourage the exploration of bio-based feedstocks where feasible.
Catalysis: The use of catalytic reagents is superior to stoichiometric reagents. Catalysts can be used in small amounts and can often be recycled and reused, reducing waste and cost. For the formylation step, exploring various catalytic systems, including heterogeneous catalysts, can lead to a greener process.
Design for Degradation: The design of chemical products that degrade into innocuous substances after their intended use is a key green chemistry principle. While the focus here is on the synthesis of an intermediate, the environmental fate of any by-products should be considered.
Real-time Analysis for Pollution Prevention: The implementation of in-process monitoring and control can help to prevent the formation of hazardous substances and optimize reaction conditions for maximum efficiency and safety.
Inherently Safer Chemistry for Accident Prevention: The choice of chemicals and their physical forms (e.g., using a less volatile solvent) can significantly reduce the risk of accidents such as explosions or fires.
A comparative analysis of different solvents for a hypothetical formylation reaction is presented in the table below, based on green chemistry metrics.
| Solvent | Green Chemistry Classification | Boiling Point (°C) | Key Considerations |
| Dichloromethane | Undesirable | 39.6 | Potential carcinogen, high volatility |
| Tetrahydrofuran (THF) | Usable but not recommended | 66 | Can form explosive peroxides |
| 2-Methyl-THF | Recommended | 80 | Bio-based alternative to THF, lower peroxide formation tendency |
| Cyclopentyl methyl ether (CPME) | Recommended | 106 | High boiling point, low peroxide formation, easy to recycle |
| Water | Highly Recommended | 100 | Environmentally benign, but reactant solubility can be an issue |
This table presents a qualitative assessment of solvents based on generally accepted green chemistry principles.
Process Intensification and Scalability Studies in this compound Production
Process intensification aims to develop smaller, safer, and more energy-efficient chemical processes. For the production of this compound, several process intensification strategies can be explored to enhance scalability and efficiency.
Continuous Flow Synthesis: Transitioning from traditional batch processing to continuous flow synthesis offers numerous advantages. rsc.org Flow reactors provide superior heat and mass transfer, enabling better control over reaction parameters and improving safety, especially for highly exothermic or fast reactions. rsc.org The formylation of 1-(difluoromethoxy)-4-fluorobenzene, if exothermic, would greatly benefit from the enhanced temperature control in a continuous flow setup. This can lead to higher yields and selectivity by minimizing the formation of thermal degradation products.
Microreactor Technology: The use of microreactors can further intensify the process. The high surface-area-to-volume ratio in microreactors allows for extremely efficient heat and mass transfer, enabling reactions to be run under conditions that are not feasible in batch reactors. This can lead to significantly shorter reaction times and improved product quality.
Catalyst Immobilization: In a continuous flow system, the use of immobilized catalysts is highly advantageous. This simplifies catalyst separation and recycling, reduces product contamination, and makes the process more cost-effective and sustainable. For the synthesis of this compound, developing a robust immobilized catalyst for the formylation step would be a key area of research for process intensification.
Process Analytical Technology (PAT): The integration of real-time analytical tools (PAT) into the manufacturing process allows for continuous monitoring and control of critical process parameters. This ensures consistent product quality, optimizes resource utilization, and enhances process understanding, which is crucial for successful scaling-up.
The table below illustrates a hypothetical comparison between a traditional batch process and an intensified continuous flow process for the synthesis of this compound.
| Parameter | Traditional Batch Process | Intensified Continuous Flow Process |
| Reactor Volume | Large (e.g., 1000 L) | Small (e.g., 10 L) |
| Reaction Time | Hours to days | Minutes to hours |
| Heat Transfer | Limited, potential for hot spots | Excellent, precise temperature control |
| Mass Transfer | Often limited by stirring | Excellent, efficient mixing |
| Safety | Higher risk with large volumes of hazardous materials | Inherently safer due to smaller reactor volume |
| Scalability | Scaling-up can be challenging | Easier to scale by numbering-up (running multiple reactors in parallel) |
| Productivity | Lower throughput per unit volume | Higher throughput per unit volume |
This table provides a conceptual comparison and the actual parameters would depend on the specific reaction kinetics and process design.
5 Difluoromethoxy 2 Fluorobenzaldehyde As a Crucial Synthetic Building Block
Advanced Derivatization Strategies of the Aldehyde Moiety
The aldehyde group is a versatile functional handle that can participate in a multitude of carbon-carbon and carbon-heteroatom bond-forming reactions. These transformations are fundamental for elongating carbon chains, constructing cyclic systems, and introducing diverse functional groups.
The Knoevenagel condensation is a modification of the aldol (B89426) condensation, involving the reaction of an aldehyde or ketone with an active methylene (B1212753) compound in the presence of a basic catalyst, typically a weak amine like piperidine (B6355638) or pyridine (B92270). baranlab.orgwikipedia.org This reaction is a powerful tool for the formation of carbon-carbon double bonds, often resulting in α,β-unsaturated products. baranlab.org
For 5-(difluoromethoxy)-2-fluorobenzaldehyde, the Knoevenagel condensation provides a direct route to a variety of substituted styrenes. The general mechanism involves the deprotonation of the active methylene compound to form a nucleophilic enolate, which then attacks the electrophilic carbonyl carbon of the aldehyde. Subsequent dehydration leads to the final condensed product. wikipedia.org
The scope of this reaction is broad, with various active methylene compounds being suitable coupling partners. Examples include malonic acid and its esters, cyanoacetic acid and its esters, and other compounds with electron-withdrawing groups (Z) that increase the acidity of the adjacent methylene protons. wikipedia.org The Doebner modification of the Knoevenagel condensation utilizes pyridine as a solvent and is particularly useful when one of the activating groups on the nucleophile is a carboxylic acid, as it often leads to concomitant decarboxylation. wikipedia.org
Table 1: Potential Products from Knoevenagel Condensation of this compound
| Active Methylene Compound | Catalyst/Solvent | Expected Product |
| Malonic Acid | Pyridine | 3-(5-(difluoromethoxy)-2-fluorophenyl)acrylic acid |
| Diethyl Malonate | Piperidine/Ethanol | Diethyl 2-(5-(difluoromethoxy)-2-fluorobenzylidene)malonate |
| Ethyl Cyanoacetate | Piperidine/Ethanol | Ethyl 2-cyano-3-(5-(difluoromethoxy)-2-fluorophenyl)acrylate |
| Malononitrile | Basic alumina | 2-(5-(difluoromethoxy)-2-fluorobenzylidene)malononitrile |
These condensation products are themselves valuable intermediates, amenable to further transformations such as Michael additions, cycloadditions, and reductions. The specific products and their yields can be influenced by the choice of catalyst, solvent, and reaction temperature. chemrxiv.org
Reductive amination is a highly effective method for the synthesis of amines from carbonyl compounds. The reaction proceeds via the initial formation of an imine or iminium ion, which is then reduced in situ to the corresponding amine. A key advantage of this method is its ability to form a wide range of primary, secondary, and tertiary amines.
In the case of this compound, reaction with a primary or secondary amine under acidic or neutral conditions will first generate an imine intermediate. This imine can then be reduced using a variety of reducing agents. Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) is a particularly mild and selective reagent for this purpose, tolerating a wide range of functional groups. nih.gov Other common reducing agents include sodium borohydride (B1222165) (NaBH₄) and catalytic hydrogenation. nih.govresearchgate.net
The choice of solvent can influence the reaction rate, with 1,2-dichloroethane (B1671644) (DCE) often being preferred. nih.gov For reactions where dialkylation of a primary amine is a concern, a stepwise procedure involving pre-formation of the imine followed by reduction can be employed. nih.gov
Table 2: Illustrative Examples of Reductive Amination with this compound
| Amine | Reducing Agent | Expected Amine Product |
| Ammonia | NaBH(OAc)₃ | (5-(difluoromethoxy)-2-fluorophenyl)methanamine |
| Methylamine | NaBH(OAc)₃ | 1-(5-(difluoromethoxy)-2-fluorophenyl)-N-methylmethanamine |
| Piperidine | NaBH(OAc)₃ | 1-((5-(difluoromethoxy)-2-fluorobenzyl)piperidine |
| Aniline | NaBH(OAc)₃ | N-((5-(difluoromethoxy)-2-fluorophenyl)methyl)aniline |
This reaction is of significant importance in medicinal chemistry for the introduction of amine functionalities, which are prevalent in many biologically active molecules.
The Wittig reaction is a cornerstone of organic synthesis, providing a reliable method for the preparation of alkenes from aldehydes and ketones. masterorganicchemistry.com The reaction involves the treatment of the carbonyl compound with a phosphorus ylide (also known as a phosphorane). pressbooks.pub A major advantage of the Wittig reaction is the high degree of regioselectivity, with the double bond forming specifically at the location of the original carbonyl group. libretexts.org
The phosphorus ylide is typically prepared by the reaction of triphenylphosphine (B44618) with an alkyl halide to form a phosphonium (B103445) salt, followed by deprotonation with a strong base such as n-butyllithium. masterorganicchemistry.com The ylide then reacts with the aldehyde in a process that is thought to proceed through a betaine (B1666868) or an oxaphosphetane intermediate, which subsequently collapses to form the alkene and triphenylphosphine oxide. masterorganicchemistry.comlibretexts.org The strong P=O bond formed in the by-product provides the thermodynamic driving force for the reaction. pressbooks.pub
By varying the structure of the phosphorus ylide, a wide array of alkenes can be synthesized from this compound.
Table 3: Potential Alkene Products from the Wittig Reaction with this compound
| Phosphorus Ylide | Expected Alkene Product |
| Methylenetriphenylphosphorane | 1-(difluoromethoxy)-4-fluoro-2-vinylbenzene |
| Ethylidenetriphenylphosphorane | 1-(difluoromethoxy)-4-fluoro-2-(prop-1-en-1-yl)benzene |
| Benzylidenetriphenylphosphorane | 1-(difluoromethoxy)-4-fluoro-2-styrylbenzene |
| (Carbethoxymethylene)triphenylphosphorane | Ethyl 3-(5-(difluoromethoxy)-2-fluorophenyl)acrylate |
The stereochemistry of the resulting alkene (E or Z) can be influenced by the nature of the ylide (stabilized or unstabilized) and the reaction conditions. udel.edu
Functionalization of the Aromatic Ring and Fluorine Substituents
The substituted benzene (B151609) ring of this compound offers further opportunities for chemical modification. The existing substituents influence the regioselectivity of subsequent reactions on the aromatic ring.
Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic compounds. wikipedia.org This technique relies on the presence of a directing metalation group (DMG) that coordinates to an organolithium reagent, facilitating deprotonation at the adjacent ortho position. baranlab.orgwikipedia.org The resulting aryllithium species can then be quenched with a variety of electrophiles to introduce a new substituent specifically at that position. wikipedia.org
In this compound, the difluoromethoxy group and the fluorine atom are potential DMGs. However, the aldehyde group itself can react with organolithium reagents. Therefore, it is often necessary to protect the aldehyde, for instance, as an acetal, before carrying out the DoM reaction. The OCONEt₂ group is known to be a particularly strong DMG. nih.gov The fluorine atom itself can act as a moderate directing group. organic-chemistry.org
The general principle involves the coordination of a strong base, such as n-butyllithium, to the DMG, which increases the kinetic acidity of the ortho-protons, leading to selective deprotonation. baranlab.orgorganic-chemistry.org
Table 4: Potential Products from Directed Aromatic Functionalization
| Protecting Group (for aldehyde) | Electrophile | Expected Functionalized Product (after deprotection) |
| Ethylene glycol (acetal) | I₂ | 5-(difluoromethoxy)-2-fluoro-6-iodobenzaldehyde |
| Ethylene glycol (acetal) | (CH₃)₃SiCl | 5-(difluoromethoxy)-2-fluoro-6-(trimethylsilyl)benzaldehyde |
| Ethylene glycol (acetal) | CO₂ | 6-formyl-4-(difluoromethoxy)-2-fluorobenzoic acid |
| Ethylene glycol (acetal) | DMF | 5-(difluoromethoxy)-2-fluorobenzene-1,6-dicarbaldehyde |
This methodology provides a predictable and efficient way to synthesize polysubstituted aromatic compounds that would be difficult to access through classical electrophilic aromatic substitution reactions.
Palladium-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. Reactions such as the Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination reactions allow for the coupling of aryl halides or triflates with a variety of partners.
To utilize these reactions on this compound, a halogen atom, typically bromine or iodine, would first need to be introduced onto the aromatic ring, for example, via a DoM reaction as described above, or through electrophilic bromination. The fluorine atom at the 2-position is generally less reactive in these cross-coupling reactions compared to bromine or iodine.
For example, a brominated derivative such as 6-bromo-5-(difluoromethoxy)-2-fluorobenzaldehyde could undergo a Suzuki-Miyaura coupling with an arylboronic acid in the presence of a palladium catalyst and a base to form a biaryl compound.
Table 5: Illustrative Cross-Coupling Reactions of a Brominated Derivative
| Brominated Substrate | Coupling Partner | Reaction Type | Catalyst/Base | Expected Product |
| 6-bromo-5-(difluoromethoxy)-2-fluorobenzaldehyde | Phenylboronic acid | Suzuki-Miyaura | Pd(PPh₃)₄ / Na₂CO₃ | 5'-(difluoromethoxy)-2'-fluoro-[1,1'-biphenyl]-2-carbaldehyde |
| 6-bromo-5-(difluoromethoxy)-2-fluorobenzaldehyde | Styrene | Heck | Pd(OAc)₂ / P(o-tolyl)₃ | 5-(difluoromethoxy)-2-fluoro-6-styrylbenzaldehyde |
| 6-bromo-5-(difluoromethoxy)-2-fluorobenzaldehyde | Aniline | Buchwald-Hartwig | Pd₂(dba)₃ / BINAP / NaOtBu | 5-(difluoromethoxy)-2-fluoro-6-(phenylamino)benzaldehyde |
These cross-coupling strategies are highly versatile and have been widely applied in the synthesis of complex organic molecules for various applications.
Transformations of the Difluoromethoxy Group
The difluoromethoxy (-OCF₂H) group is a key feature of this compound, often incorporated into molecules to enhance metabolic stability and modulate physicochemical properties like lipophilicity. While prized for its general stability compared to other functional groups, the -OCF₂H group is not entirely inert and can undergo specific chemical transformations under certain conditions.
One notable transformation is the cleavage of the aryl-ether bond. While the difluoromethoxy group is significantly more stable than a methoxy (B1213986) group, which can be readily cleaved, its hydrolysis to a phenol (B47542) can be induced under specific, often harsh, conditions. For instance, strong acids can facilitate the cleavage of aryl-alkyl ethers, and while diaryl ethers are typically resistant, the electronic properties of the difluoromethoxy group make the C-O bond susceptible to cleavage under forcing conditions. libretexts.org This transformation, converting the difluoromethoxyarene back to a phenol, can be a strategic step in a multi-step synthesis, allowing the -OCF₂H group to serve as a temporary protecting group for a phenol functionality.
Furthermore, the introduction of an electron-withdrawing 2-OCF₂H group onto an aromatic ring has been shown to increase the lability of other substituents. For example, a 3-sulfamoyloxy group becomes significantly more prone to hydrolysis when a 2-OCF₂H group is present, cleaving under mild basic conditions that would not affect a corresponding 2-OCH₃ derivative. nih.gov This enhanced reactivity is attributed to the electron-withdrawing nature of the difluoromethoxy group, which lowers the pKa of the corresponding phenol, making the sulfamoyloxy group a better leaving group. nih.gov While not a direct transformation of the -OCF₂H group, this demonstrates its profound electronic influence on the reactivity of the entire molecule.
The difluoro(methoxy)methyl group (-CF₂OCH₃), a close analogue, has been shown to act as a moderate electron acceptor through both inductive and resonance effects, with electronic properties intermediate between a difluoromethyl (-CHF₂) and trifluoromethyl (-CF₃) group. nbuv.gov.uaresearchgate.net This electronic influence is a critical consideration in planning synthetic routes involving molecules like this compound.
Role in the Construction of Complex Molecular Architectures
The aldehyde functionality of this compound serves as a versatile handle for constructing a wide array of complex molecular structures, including heterocyclic frameworks and polyfunctionalized scaffolds.
Synthesis of Heterocyclic Frameworks
The aldehyde group is a prime participant in numerous cyclocondensation reactions, which are processes that form ring structures from multiple reactants. nih.gov These reactions provide a direct and efficient route to a variety of heterocyclic systems, which are ubiquitous scaffolds in medicinal chemistry. nih.gov
Biginelli Reaction: A prominent example is the Biginelli reaction, a one-pot, three-component condensation of an aldehyde, a β-keto ester, and urea (B33335) (or thiourea). nih.gov When this compound is used as the aldehyde component, it leads to the formation of highly functionalized 3,4-dihydropyrimidin-2(1H)-ones or -thiones. These heterocyclic cores are found in numerous pharmacologically active compounds, including calcium channel blockers. nih.govwikipedia.org The reaction proceeds via an initial aldol condensation followed by cyclization and dehydration. nih.gov
Table 1: Representative Biginelli Reaction for Heterocycle Synthesis
| Component 1 | Component 2 | Component 3 | Catalyst | Heterocyclic Product |
| This compound | Ethyl acetoacetate | Urea | Acid (e.g., HCl, Yb(OTf)₃) | 4-(5-(difluoromethoxy)-2-fluorophenyl)-6-methyl-5-ethoxycarbonyl-3,4-dihydropyrimidin-2(1H)-one |
| This compound | Ethyl acetoacetate | Thiourea | Acid (e.g., HCl, Yb(OTf)₃) | 4-(5-(difluoromethoxy)-2-fluorophenyl)-6-methyl-5-ethoxycarbonyl-3,4-dihydropyrimidin-2(1H)-thione |
Pictet-Spengler Reaction: Another powerful method is the Pictet-Spengler reaction, which involves the condensation of a β-arylethylamine (like tryptamine (B22526) or phenethylamine) with an aldehyde, followed by an acid-catalyzed ring closure to form tetrahydroisoquinoline or tetrahydro-β-carboline skeletons. nih.govwikipedia.org These scaffolds are central to many alkaloid natural products. The reaction is driven by the formation of an electrophilic iminium ion, which is attacked by the nucleophilic aromatic ring of the β-arylethylamine. wikipedia.org Using this compound in this reaction provides a direct route to novel, fluorinated analogues of these important heterocyclic systems.
Other Cyclizations: The aldehyde can also participate in the synthesis of other important heterocycles like quinolines. For instance, the Friedländer annulation, which condenses a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl, is a classic route to quinolines. While this compound itself is not a 2-aminoaryl aldehyde, it can be a precursor to such compounds or participate in other multi-component reactions that yield quinoline (B57606) derivatives. libretexts.orgmdpi.com
Chiral Synthesis Involving this compound Derivatives
The creation of single enantiomer compounds is critical in drug development. Asymmetric synthesis involving derivatives of this compound can be achieved by leveraging the reactivity of the aldehyde group in the presence of chiral catalysts or auxiliaries.
A fundamental approach is the asymmetric aldol reaction. Organocatalysis, using small chiral molecules like L-proline and its derivatives, has emerged as a powerful tool for these transformations. libretexts.org Proline catalyzes the direct asymmetric aldol reaction between a ketone and an aldehyde by forming a chiral enamine intermediate with the ketone. nih.govmdpi.comnih.gov This enamine then attacks the aldehyde (in this case, this compound) in a highly stereocontrolled manner. The resulting chiral aldol product can be a valuable building block for more complex molecules. The stereochemical outcome is often rationalized by a well-accepted transition state model where the catalyst's carboxylic acid group activates the aldehyde via hydrogen bonding. nih.gov
Table 2: Proline-Catalyzed Asymmetric Aldol Reaction
| Aldehyde | Ketone | Chiral Catalyst | Product Type | Expected Stereocontrol |
| This compound | Acetone | (S)-Proline | Chiral β-hydroxy ketone | High enantiomeric excess (ee) |
| This compound | Cyclohexanone | (S)-Proline | Chiral β-hydroxy ketone with two new stereocenters | High diastereo- and enantioselectivity |
The enantioselectivity of these reactions can be finely tuned by modifying the proline catalyst. For example, prolinamides derived from chiral α,β-hydroxyamines have shown excellent catalytic efficiency and enantioselectivity, attributed to additional hydrogen bonding between the catalyst's terminal hydroxyl group and the aldehyde substrate. nih.gov
Alternatively, chiral auxiliaries can be employed. These are chiral molecules that are temporarily attached to a reactant to direct the stereochemical course of a subsequent reaction, after which they are removed. researchgate.net While no specific examples utilizing this compound were found in the reviewed literature, the principle can be readily applied. For instance, the aldehyde could be reacted with a chiral amine to form a chiral imine, which then undergoes a diastereoselective nucleophilic addition.
Creation of Polyfunctionalized Organic Scaffolds
The unique electronic and steric arrangement of functional groups in this compound makes it an excellent starting point for creating polyfunctionalized organic scaffolds through sequential or multi-component reactions.
A powerful strategy is to use the product of an initial reaction as a substrate for further diversification. For example, the dihydropyrimidinone product from a Biginelli reaction (as described in 3.3.1) is itself a polyfunctionalized scaffold. Research has shown that such products can undergo subsequent modifications, such as Suzuki couplings (if a halide is present) or further cyclocondensations, to build even more complex, multi-ring systems. nbuv.gov.ua
Another advanced strategy is sequential C-H functionalization. This approach involves the selective reaction at different C-H bonds on the molecule in a stepwise manner. For example, a synthetic route might first involve a reaction at the aldehyde, followed by a palladium-catalyzed C-H activation/cyclization targeting the ortho-position relative to the fluorine or difluoromethoxy group, and then potentially a third functionalization at another site. researchgate.net This allows for the precise and controlled construction of highly substituted and complex molecular architectures from a relatively simple starting material. These methods grant access to novel chemical space and the creation of diverse compound libraries for screening purposes.
Strategic Applications of 5 Difluoromethoxy 2 Fluorobenzaldehyde Derivatives
Precursors in Pharmaceutical Intermediate Synthesis
Derivatives of 5-(difluoromethoxy)-2-fluorobenzaldehyde are significant precursors in the synthesis of pharmaceutical intermediates. google.comgoogle.com The aldehyde functional group is readily transformable, allowing for its incorporation into a wide array of molecular frameworks, while the fluorinated substituents bestow desirable pharmacological characteristics. The difluoromethyl functionality (CF2H), in particular, has proven useful in drug discovery as it can modulate the properties of bioactive molecules. researchgate.netnih.gov For instance, the difluoromethoxy group was incorporated into a series of compounds targeting Lysyl tRNA Synthetase (LysRS) for the treatment of tuberculosis, where it successfully maintained potency against the target enzyme. acs.org
Design Considerations for Fluorinated Pharmacophores
The strategic incorporation of fluorine-containing groups is a cornerstone of modern drug design, aimed at optimizing a molecule's pharmacokinetic and pharmacodynamic profile. mdpi.com The difluoromethoxy (OCF₂H) and fluoro groups in derivatives of this compound are chosen for their ability to modulate several key parameters.
Lipophilicity and Permeability : The difluoromethoxy group is particularly noteworthy for its "dynamic lipophilicity," meaning it can alter its lipophilicity based on the surrounding chemical environment through simple bond rotation. rsc.orgnih.gov This allows for fine-tuning of a drug's ability to permeate cellular membranes and reach its target. mdpi.comrsc.org The presence of fluorine atoms can enhance lipophilicity, which is crucial for in vivo uptake and transport. mdpi.com
Target Binding Affinity : The high electronegativity of fluorine atoms can enhance a molecule's binding affinity to its biological target through various non-covalent interactions. mdpi.com The OCF₂H group can act as a hydrogen bond donor, creating additional interactions with residues in the binding pockets of proteins. nih.govnih.gov In a study on third-generation taxoids, the difluoromethoxy group was nicely accommodated within a deep hydrophobic pocket of β-tubulin, enabling enhanced binding through unique interactions. nih.gov
Conformational Control and Bioisosterism : Fluorine substitution can influence the preferred conformation of a molecule, which can be critical for optimal binding. psychoactif.org The difluoromethoxy group, for example, is not coplanar with the aromatic ring, a conformational preference that can be exploited in drug design. nih.gov Fluorinated groups are often used as bioisosteres, mimicking other functional groups while improving drug-like properties. psychoactif.orgtandfonline.com The difluoromethyl group (CF₂H) can serve as a bioisostere for hydroxyl (OH), thiol (SH), or methyl (CH₃) groups. tandfonline.com
The following table summarizes the key properties influenced by the difluoromethoxy group in pharmacophore design.
| Property | Influence of Difluoromethoxy (OCF₂H) Group | Research Finding |
| Lipophilicity | Exhibits "dynamic lipophilicity," allowing adaptation to different environments. rsc.orgnih.gov | Can be fine-tuned to optimize membrane permeability and bioavailability. mdpi.com |
| Metabolic Stability | The strong C-F bond enhances resistance to metabolic breakdown. mdpi.com | Can serve as a stable bioisostere for metabolically labile groups like alcohols or thiols. nih.gov |
| Binding Affinity | Can act as a hydrogen bond donor. nih.govnih.gov | Enhances interactions with protein binding sites, as seen with β-tubulin. nih.gov |
| pKa Modulation | The electronegativity of fluorine influences the acidity of nearby functional groups. researchgate.net | Alters the ionization state of the molecule, affecting solubility and transport. |
Development of Scaffolds for Diversity-Oriented Synthesis
Diversity-oriented synthesis (DOS) is a powerful strategy used to generate collections of structurally diverse small molecules for high-throughput screening. rsc.org The goal is to create a wide range of molecular scaffolds efficiently to explore new areas of chemical space and identify novel biological modulators. rsc.orgmskcc.org Fluorinated benzaldehydes, such as derivatives of this compound, are valuable starting materials in DOS.
Research has demonstrated the use of perfluorooctanesulfonyl-attached benzaldehydes as key components in multicomponent reactions like the Biginelli reaction. nih.govresearchgate.net This approach allows for the rapid construction of dihydropyrimidinone and dihydropyrimidinethione intermediates. These intermediates can then undergo further modifications, such as Suzuki couplings and cycloadditions, to produce a variety of biaryl-substituted heterocyclic scaffolds. nih.govresearchgate.net This methodology highlights how a single fluorinated aldehyde can serve as a lynchpin to access multiple, distinct molecular architectures, which is the core principle of diversity-oriented synthesis. nih.govresearchgate.net The ability to rapidly generate structural diversity from simple, fluorinated precursors is a significant advantage in the search for new therapeutic agents. acs.orgnih.gov
Intermediates in Agrochemical and Specialty Chemical Development
Beyond pharmaceuticals, derivatives of this compound are important intermediates in the development of modern agrochemicals and specialty chemicals. google.comgoogle.com The introduction of fluorine-containing groups into active ingredients can significantly enhance their efficacy, environmental stability, and safety profile. researchgate.net The difluoromethoxy group is found in several commercial agrochemicals, demonstrating its value in this sector. researchgate.netrsc.org
Synthesis of Novel Agrochemical Active Ingredients
The unique properties conferred by fluorine make it a highly desirable element in the design of new agrochemical active ingredients, such as herbicides, insecticides, and fungicides. nih.gov Higher lipophilicity, for instance, can improve the uptake of an insecticide through the waxy cuticle of an insect or make a herbicide more resistant to being washed off by rain. nih.gov
Derivatives of fluorinated benzaldehydes are used as precursors for herbicidal compounds. google.comgoogle.com The insecticide Benzpyrimoxan, for example, which contains a substituted benzyloxy moiety, demonstrates the utility of such structures in creating novel pest control agents with low impact on beneficial insects. researchgate.net The strategic inclusion of fluorinated motifs like the difluoromethoxy group is a continuing trend in the design of the latest generation of high-performance agrochemicals. researchgate.net
Contribution to Functional Material Precursors
The field of materials science also benefits from the unique properties of fluorinated compounds. Fluorinated benzaldehydes can serve as precursors to polymer additives and nucleating agents. google.comgoogle.com The incorporation of fluorine into materials can lead to enhanced thermal stability, chemical resistance, and specific surface properties like hydrophobicity. qualitas1998.net
Fluorinated precursors are used in the synthesis of advanced functional materials, including:
Fluoropolymers : Used for creating materials with well-defined architectures, such as those used in non-stick and waterproof coatings. man.ac.uk
Sol-Gel Materials : Fluorination allows for the precise tuning of a material's hydrophilic-lipophilic balance (HLB), which is critical for applications in catalysis and sensing. qualitas1998.net
Optical and Electronic Materials : Fluorinated compounds are used to create crosslinkable dendrimers for low-loss optical waveguides and polymers with specific electrical properties. qualitas1998.net
The following table illustrates the application of fluorinated precursors in materials science.
| Material Type | Application | Role of Fluorinated Precursor |
| Fluoropolymers | Water-proofing, non-stick coatings. man.ac.uk | Serves as a monomer building block for the polymer chain. man.ac.uk |
| Sol-Gel Oxides | Catalysis, sensors. qualitas1998.net | Allows tuning of the hydrophilic-lipophilic balance for optimized performance. qualitas1998.net |
| Fluorographene | Advanced electronics. man.ac.uk | Modifies the physical and electronic properties of graphene. man.ac.uk |
| Optical Dendrimers | Optical waveguides. qualitas1998.net | Provides excellent thermal stability and low optical loss. qualitas1998.net |
Exploration in Structure-Property Relationship Studies for Chemical Design
Understanding the precise relationship between a molecule's structure and its resulting properties (Structure-Property Relationship, SPR) is fundamental to rational chemical design. researchgate.net Derivatives of this compound are excellent candidates for such studies due to the distinct and measurable influence of their fluorinated substituents.
By systematically modifying the structure and comparing the properties of the resulting compounds, chemists can build predictive models for designing better molecules. For example, a comparative study of 2-difluoromethoxy-substituted estratrienes and their non-fluorinated methoxy (B1213986) analogs revealed that the difluoromethoxy sulfamate (B1201201) was significantly more sensitive to hydrolysis. nih.govbham.ac.uk This type of detailed analysis provides invaluable insight into the electronic effects of the OCF₂H group.
Similarly, Structure-Activity Relationship (SAR) studies on fluorine-containing taxoids have shown that the presence of a difluoromethoxy group can lead to a remarkable increase in potency against drug-resistant cancer cell lines. nih.gov These studies often use matched molecular pair analysis, where the only difference between two compounds is the substituent at a specific position, to directly assess the impact of that substituent. researchgate.net The data generated from these SPR and SAR studies, particularly regarding properties like lipophilicity, pKa, and conformational preference, provide a rational framework for the application of fluorinated building blocks in the design of new drugs, agrochemicals, and functional materials. nih.govresearchgate.net
Computational and Theoretical Insights into 5 Difluoromethoxy 2 Fluorobenzaldehyde Chemistry
Quantum Chemical Calculations for Reactivity and Selectivity Prediction
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in predicting the reactivity and selectivity of substituted benzaldehydes. mdpi.comnih.gov For a molecule like 5-(difluoromethoxy)-2-fluorobenzaldehyde, DFT methods such as B3LYP, often paired with basis sets like 6-311++G(d,p) or aug-cc-pVDZ, can be used to model its electronic structure and predict its behavior in chemical reactions. mdpi.comnih.gov
One key application is in understanding electrophilic aromatic substitution. Calculations can determine electron density distributions, such as Hirshfeld charges, across the aromatic ring. mdpi.com For benzaldehyde (B42025) and its derivatives, these calculations can predict the most likely positions for electrophilic attack (ortho, meta, or para). mdpi.com In the case of this compound, the interplay between the electron-withdrawing fluoro and difluoromethoxy groups and the aldehyde group would be critical in determining regioselectivity. Theoretical calculations can quantify these effects. mdpi.com
Furthermore, Frontier Molecular Orbital (FMO) theory, which utilizes the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), helps in predicting reactivity. nih.gov The energy and distribution of these orbitals indicate the molecule's ability to act as a nucleophile or an electrophile. The HOMO-LUMO energy gap is a crucial indicator of chemical stability. nih.gov
To illustrate the type of data generated, the following table presents hypothetical calculated electronic properties for this compound, based on typical values for similar halogenated benzaldehydes.
Table 1: Illustrative Electronic Properties of this compound from Quantum Chemical Calculations.| Calculated Property | Hypothetical Value | Significance |
|---|---|---|
| HOMO Energy | -7.2 eV | Relates to ionization potential and nucleophilicity |
| LUMO Energy | -1.5 eV | Relates to electron affinity and electrophilicity |
| HOMO-LUMO Gap | 5.7 eV | Indicator of chemical reactivity and stability |
| Dipole Moment | 3.5 D | Influences solubility and intermolecular interactions |
Molecular Modeling in Reaction Mechanism Elucidation
Molecular modeling is a powerful tool for elucidating the step-by-step mechanisms of reactions involving this compound. By mapping the potential energy surface of a reaction, chemists can identify transition states, intermediates, and the associated energy barriers. nih.govcanterbury.ac.uk
For example, in reactions such as Schiff base formation, DFT calculations can model the entire reaction pathway. nih.govcanterbury.ac.uk This includes the initial nucleophilic attack on the aldehyde carbon, the formation of a hemiaminal intermediate, and the final dehydration step to yield the imine. nih.govcanterbury.ac.uk Studies on similar reactions involving substituted benzaldehydes have successfully identified multiple transition states and characterized the key structural rearrangements. nih.govcanterbury.ac.uk The influence of substituents on the activation energies for each step can be systematically studied, providing insights into how the difluoromethoxy and fluoro groups in this compound would affect reaction rates compared to unsubstituted benzaldehyde. nih.gov
Molecular dynamics simulations can also be employed, especially to understand the role of solvent molecules in the reaction mechanism. nih.govnih.gov These simulations can model the explicit interactions between the reactants, transition states, and solvent, offering a more complete picture of the reaction environment. nih.gov
Below is an illustrative table of the kind of data that would be generated to elucidate a hypothetical reaction mechanism.
Table 2: Illustrative Energy Profile for a Hypothetical Reaction of this compound.| Reaction Step | Calculated Activation Energy (kcal/mol) | Description |
|---|---|---|
| Reactants → Transition State 1 | 15.2 | Energy barrier for nucleophilic attack |
| Transition State 1 → Intermediate | -5.4 | Formation of a stable hemiaminal intermediate |
| Intermediate → Transition State 2 | 25.8 | Energy barrier for the rate-determining dehydration step |
| Transition State 2 → Products | -10.1 | Formation of the final Schiff base product |
Conformational Analysis of this compound and its Synthetic Intermediates
The three-dimensional structure and conformational preferences of this compound are crucial for its reactivity and interactions with other molecules. Conformational analysis through computational methods can identify the most stable arrangements of the molecule's flexible parts, namely the aldehyde and difluoromethoxy groups.
A key aspect is the rotation around the single bond connecting the aldehyde group to the phenyl ring. For substituted benzaldehydes, there is a rotational barrier that can be quantified using computational methods like DFT. researchgate.net The planarity of the aldehyde group with the ring is favored due to π-electron delocalization, but steric hindrance from the ortho-fluoro substituent in this compound would influence this. researchgate.net
Similarly, the orientation of the difluoromethoxy group relative to the benzene (B151609) ring is subject to rotational barriers. Calculations would seek the minimum energy conformers by rotating this group and the C-O bond. The geometry of the molecule, including bond lengths and angles, can be optimized for each conformer to determine their relative stabilities. nih.govresearchgate.net This information is vital for understanding not only the molecule itself but also its synthetic intermediates, whose shapes can dictate the stereochemical outcome of reactions.
Table 3: Illustrative Conformational Analysis Data for this compound.| Dihedral Angle | Relative Energy (kcal/mol) | Description of Conformer |
|---|---|---|
| C(ring)-C(aldehyde)-O-H: 0° | 0.00 | Most stable conformer (planar) |
| C(ring)-C(aldehyde)-O-H: 90° | 7.5 | Transition state for aldehyde rotation |
| C(ring)-O-C-H: 60° | 0.00 | A stable rotamer of the difluoromethoxy group |
| C(ring)-O-C-H: 180° | 2.1 | A less stable rotamer of the difluoromethoxy group |
Future Directions and Emerging Research Opportunities
Development of Highly Efficient and Sustainable Synthetic Routes
The future of 5-(difluoromethoxy)-2-fluorobenzaldehyde in research and industry is intrinsically linked to the development of efficient and environmentally benign synthetic methodologies. Current research efforts are geared towards overcoming the limitations of traditional multi-step syntheses, which often involve harsh reagents and generate significant waste.
One promising avenue is the application of catalytic fluorination technologies. nih.gov The direct and regioselective introduction of the fluorine atom onto a precursor aromatic ring using transition metal catalysts presents a more atom-economical approach. nih.gov For instance, processes are being developed for the synthesis of fluorobenzaldehydes from more readily available chlorobenzaldehydes through a chlorine/fluorine exchange reaction in a dipolar aprotic medium, which can offer high yields and reduce wastewater production. google.com
Furthermore, photoredox catalysis is emerging as a powerful tool for the formation of C-F bonds and the introduction of difluoromethoxy groups under mild conditions. nih.govrsc.org These methods utilize visible light to initiate radical-based transformations, often with high functional group tolerance and improved energy efficiency compared to classical thermal methods. nih.gov The development of photocatalytic pathways for the direct C-H fluorination or difluoromethoxylation of benzaldehyde (B42025) precursors could represent a paradigm shift in the sustainable production of this compound.
| Synthetic Strategy | Potential Advantages | Key Research Focus |
| Catalytic Fluorination | High regioselectivity, use of readily available starting materials, reduced waste. | Development of novel, highly active, and recyclable catalysts. |
| Chlorine/Fluorine Exchange | Single-stage synthesis, high yields, no aqueous waste. | Optimization of reaction conditions and catalyst systems for chloro-precursors. |
| Photoredox Catalysis | Mild reaction conditions, high functional group tolerance, energy efficiency. | Design of new photocatalysts and radical precursors for C-H functionalization. |
| Flow Chemistry | Enhanced safety, improved reaction control, potential for automation and scalability. | Integration of catalytic and photocatalytic methods into continuous flow systems. |
Expansion of Derivatization Chemistry and Functional Group Interconversions
The aldehyde functional group in this compound is a versatile handle for a wide array of chemical transformations, allowing for the synthesis of a diverse library of derivatives. Future research will likely focus on expanding the repertoire of these derivatization reactions and functional group interconversions.
The conversion of the aldehyde to other functional groups is a key area of exploration. For instance, oxidation to a carboxylic acid would provide access to amides, esters, and other acid derivatives. Conversely, reduction to an alcohol would open up pathways to ethers and halides. The direct conversion of the aldehydic C-H bond to an acyl fluoride (B91410) has been demonstrated using photocatalysis, offering a route to highly reactive acylating agents. rsc.org
Moreover, the aromatic ring itself presents opportunities for further functionalization. Palladium-catalyzed cross-coupling reactions, for example, could be employed to introduce new carbon-carbon or carbon-heteroatom bonds at specific positions, guided by the existing substituents. The development of transient directing groups could enable C-H functionalization at positions that are otherwise difficult to access. acs.org The synthesis of benzimidazole (B57391) derivatives from related difluoromethoxy-substituted anilines highlights the potential for this scaffold in constructing complex heterocyclic systems. asianpubs.org
| Reaction Type | Target Functional Group | Potential Applications of Derivatives |
| Oxidation | Carboxylic Acid | Synthesis of amides, esters for medicinal chemistry. |
| Reduction | Alcohol | Formation of ethers, halides for further synthesis. |
| Reductive Amination | Amine | Introduction of basic centers for drug design. |
| Wittig/Horner-Wadsworth-Emmons | Alkene | Creation of carbon-carbon double bonds for polymer and materials science. |
| Condensation Reactions | Imines, Hydrazones | Dynamic covalent chemistry, sensor development. |
Integration with Artificial Intelligence and Automation in Chemical Synthesis
For a target molecule such as this compound, an AI algorithm could retrospectively propose multiple synthetic pathways, ranking them based on factors like cost, efficiency, and sustainability. youtube.com This in silico planning can significantly reduce the number of trial-and-error experiments required in the lab. youtube.com
Unexplored Applications in Emerging Chemical Fields
While the full potential of this compound is still being uncovered, its unique electronic properties suggest a range of unexplored applications in emerging fields of chemistry.
In materials science , the incorporation of the difluoromethoxy group can enhance properties such as thermal stability, lipophilicity, and metabolic stability in organic materials. dokumen.pub This makes this compound an attractive starting material for the synthesis of novel liquid crystals, polymers, and organic light-emitting diode (OLED) materials. The difluoromethyl group, in particular, is noted for its ability to act as a lipophilic hydrogen bond donor, which could be exploited in the design of self-assembling materials and functional polymers. dokumen.pub
In agrochemicals , the presence of fluorine atoms is often associated with increased biological activity. The development of new pesticides and herbicides based on the this compound scaffold is a promising area of research.
Furthermore, in medicinal chemistry , the difluoromethoxy group is considered a bioisostere of hydroxyl and thiol groups, and its introduction into drug candidates can modulate their pharmacokinetic properties. nih.govdokumen.pub The use of difluoromethoxy-substituted compounds in the development of steroid sulfatase inhibitors for oncology demonstrates the therapeutic potential of this motif. nih.gov The synthesis of complex heterocyclic structures, such as benzimidazoles, from related building blocks suggests that this compound could be a key intermediate in the discovery of new therapeutic agents. asianpubs.orggoogle.compatsnap.com
Q & A
Q. What are the common synthetic routes for 5-(difluoromethoxy)-2-fluorobenzaldehyde, and how do reaction conditions influence yield?
- Methodological Answer : The compound is typically synthesized via nucleophilic aromatic substitution or palladium-catalyzed cross-coupling. For example:
- Electrophilic fluorination : Fluorine introduction at the 2-position using Selectfluor™ or DAST (diethylaminosulfur trifluoride) under anhydrous conditions .
- Difluoromethoxy group installation : Reaction of a hydroxy precursor with chlorodifluoromethane (ClCF₂H) in the presence of a base like K₂CO₃ .
- Critical factors : Solvent polarity (e.g., DMF vs. THF), temperature (60–100°C), and catalyst choice (e.g., Pd(PPh₃)₄ for coupling reactions) significantly affect yield (reported 40–75% in literature) .
Q. Which analytical techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR spectroscopy : ¹⁹F NMR is critical for distinguishing fluorinated groups (δ −55 to −60 ppm for difluoromethoxy; δ −110 ppm for aromatic F) .
- IR spectroscopy : Aldehyde C=O stretch (~1700 cm⁻¹) and C-F stretches (1000–1300 cm⁻¹) confirm functional groups .
- Mass spectrometry : High-resolution MS (HRMS) validates molecular ion peaks (e.g., [M+H]+ at m/z 216.0423 for C₈H₅F₃O₂) .
Q. What are the primary research applications of this compound in medicinal chemistry?
- Methodological Answer :
- Intermediate for drug candidates : Used in synthesizing kinase inhibitors or anti-inflammatory agents due to its electron-withdrawing groups enhancing binding affinity .
- Probe development : The aldehyde group enables conjugation to biomolecules (e.g., peptides) for target identification .
Advanced Research Questions
Q. How can computational modeling optimize the reactivity of this compound in cross-coupling reactions?
- Methodological Answer :
- DFT calculations : Predict regioselectivity in Suzuki-Miyaura couplings by analyzing Fukui indices for electrophilic sites .
- Solvent effects : COSMO-RS simulations model solvation energy to select optimal solvents (e.g., toluene for sterically hindered substrates) .
- Case study : Simulations show that the difluoromethoxy group reduces electron density at the 4-position, favoring coupling at the 6-position .
Q. What strategies resolve contradictions in reported spectral data for fluorinated benzaldehyde derivatives?
- Methodological Answer :
- Data reconciliation : Compare ¹H-¹³C HMBC correlations across studies to confirm assignments. For example, a reported δ 10.2 ppm aldehyde proton may shift due to solvent polarity .
- Isotopic labeling : Use ¹⁸O-labeled analogs to distinguish aldehyde oxidation artifacts in mass spectra .
- Collaborative databases : Cross-validate NMR shifts with PubChem’s deposited data (e.g., InChIKey XVBUIHREGSKCRM-UHFFFAOYSA-N) .
Q. How does the difluoromethoxy group influence the compound’s stability under varying pH conditions?
- Methodological Answer :
- Degradation studies : Monitor hydrolysis via HPLC at pH 2–12. The difluoromethoxy group resists hydrolysis at pH < 8 but degrades above pH 10, forming 2-fluoro-5-hydroxybenzaldehyde .
- Mechanistic insight : The electron-withdrawing F atoms destabilize the O-CF₂ bond under basic conditions, accelerating cleavage .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
